molecular formula C22H34N2O2S B2468920 2-(4-Tert-butylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2097898-38-7

2-(4-Tert-butylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No. B2468920
CAS RN: 2097898-38-7
M. Wt: 390.59
InChI Key: XIZCCYJQKMDVDO-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is a chemical compound that belongs to the class of diazepanes. It has been extensively studied for its potential use in scientific research applications due to its unique properties.

Scientific Research Applications

Catalytic Applications

Compounds with structures similar to the requested molecule, specifically those containing diazepane rings or tert-butylphenol moieties, have been studied for their catalytic properties. For instance, manganese(III) complexes of bisphenolate ligands, which may resemble the phenoxy and diazepan-1-yl functionalities, have been characterized and investigated as catalysts for olefin epoxidation reactions. These complexes exhibit a correlation between the Lewis acidity of the Mn(III) center and the epoxide yield and product selectivity, suggesting potential catalytic applications of related compounds in chemoselective reactions (Sankaralingam & Palaniandavar, 2014).

Polymerization Initiators

The sterically hindered biphenol derivatives have been prepared and utilized as catalysts for ring-opening polymerization of epsilon-caprolactone, demonstrating "living" and "immortal" polymerization characteristics. This suggests that compounds with tert-butylphenol segments could serve as effective initiators for polymerization processes, potentially leading to the synthesis of polymers with precise control over molecular weight and polydispersity (Hsueh, Huang, & Lin, 2002).

Photophysical Properties

Research on diazepine derivatives, especially those substituted with tert-butylphenyl groups, has explored their photophysical properties. These studies involve the synthesis and characterization of novel compounds, including their UV-Vis and NMR spectral properties. The results indicate potential applications in the development of materials with specific optical characteristics, highlighting the importance of the structural elements in determining these properties (Tarakanov, Donzello, Koifman, & Stuzhin, 2011).

properties

IUPAC Name

2-(4-tert-butylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2S/c1-22(2,3)18-5-7-20(8-6-18)26-17-21(25)24-12-4-11-23(13-14-24)19-9-15-27-16-10-19/h5-8,19H,4,9-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZCCYJQKMDVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one

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